1,3-dimethyl-7-(3-nitrophenyl)-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Description
1,3-dimethyl-7-(3-nitrophenyl)-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H22N6O5S and its molecular weight is 470.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
One foundational aspect of research on this compound involves its synthesis and reactivity. For example, studies have explored the regioselective amination of condensed pyrimidines, leading to derivatives with specific functional groups. This process highlights the chemical versatility and potential for creating a wide array of derivatives for further study or application in various fields, including pharmaceuticals and materials science (Gulevskaya et al., 1994).
Structural and Functional Properties
Research also delves into the structural and functional properties of these compounds. For instance, the synthesis of polyfunctional fused heterocyclic compounds via reactions with indene‐1,3‐diones demonstrates the compound's role in forming complex structures with potentially unique physical, chemical, or biological properties (Hassaneen et al., 2003).
Applications in Material Science
Further, the compound's derivatives have been investigated for their applications in material science, such as in the synthesis of novel materials with specific optical or electronic properties. This includes the development of compounds with nonlinear optical properties or as components in the synthesis of complex molecular structures that could have applications ranging from electronics to photonics (Mohan et al., 2020).
Properties
IUPAC Name |
1,3-dimethyl-7-(3-nitrophenyl)-5-(2-oxo-2-piperidin-1-ylethyl)sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O5S/c1-24-18-16(20(29)25(2)21(24)30)19(33-12-15(28)26-9-4-3-5-10-26)23-17(22-18)13-7-6-8-14(11-13)27(31)32/h6-8,11H,3-5,9-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDWYIJXZXXJIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])SCC(=O)N4CCCCC4)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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